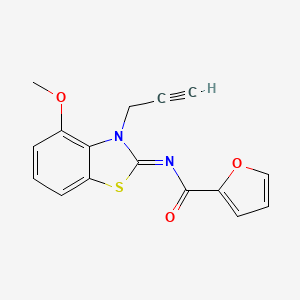

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Beschreibung

N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a benzothiazole derivative featuring a methoxy group at position 4, a propargyl (prop-2-ynyl) group at position 3, and a furan-2-carboxamide substituent. Its structural uniqueness lies in the combination of a rigid benzothiazole core with a propargyl side chain and a polar furan carboxamide, which may influence solubility, binding affinity, and metabolic stability .

Eigenschaften

IUPAC Name |

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-3-9-18-14-11(20-2)6-4-8-13(14)22-16(18)17-15(19)12-7-5-10-21-12/h1,4-8,10H,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXPLHVCKJGHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide

Biologische Aktivität

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is . The structure features a furan ring and a benzothiazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research into the biological activities of this compound indicates several key areas of interest:

1. Neuroprotective Effects

Studies have suggested that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives of benzothiazole have been shown to inhibit neuroinflammation and protect against neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Antimicrobial Activity

Compounds containing benzothiazole rings have demonstrated significant antimicrobial properties. Research indicates that modifications to the benzothiazole structure can enhance antibacterial and antifungal activities .

3. Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Similar compounds have been reported to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting that N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide may also exhibit anti-inflammatory effects .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

1. Inhibition of NLRP3 Inflammasome

Research indicates that compounds similar to N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene) may inhibit the NLRP3 inflammasome pathway, which is involved in neuroinflammation and cell death . This inhibition could lead to reduced levels of inflammatory cytokines like IL-1β and IL-18.

2. Modulation of Oxidative Stress

Compounds with furan and benzothiazole rings often possess antioxidant properties, potentially reducing oxidative stress in cells. This mechanism is crucial for protecting neurons from damage during neurodegenerative processes .

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Neuroprotection in Ischemic Models

In a study involving ischemic stroke models, a compound with a similar structure was shown to significantly reduce brain infarct size and improve functional outcomes by modulating inflammatory responses and enhancing neuronal survival .

Case Study 2: Antimicrobial Efficacy

A series of benzothiazole derivatives were tested against various bacterial strains. One derivative exhibited an EC50 value lower than that of standard antibiotics, indicating potent antibacterial activity .

Data Summary

The following table summarizes key findings related to the biological activities of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide and related compounds:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:

- Antiviral Activity : Recent studies have explored derivatives of benzothiazole compounds for their inhibitory effects against viruses such as the Middle East respiratory syndrome coronavirus (MERS-CoV). Compounds similar to N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene) have shown promising results in inhibiting viral replication, suggesting potential for development into antiviral drugs .

- Anti-inflammatory Properties : The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Research into related compounds indicates that modifications can enhance their activity as cyclooxygenase (COX) inhibitors, which are crucial in managing inflammatory diseases .

Materials Science

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide can be utilized in the development of novel materials due to its unique electronic properties:

- Conductive Polymers : The incorporation of this compound into polymer matrices has been studied for enhancing electrical conductivity. Its ability to form charge-transfer complexes can be harnessed to create materials suitable for electronic applications.

Biological Research

In biological research, this compound serves as a valuable probe for studying various biochemical processes:

- Biochemical Probes : The structure allows it to bind selectively to certain enzymes or receptors, making it useful for elucidating metabolic pathways and enzyme mechanisms. This application is critical in drug discovery and understanding disease mechanisms.

Industrial Applications

The compound's synthetic versatility enables its use in industrial applications:

- Catalysis : N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide can act as a catalyst or intermediate in organic synthesis processes, facilitating the production of complex organic molecules with high specificity and yield.

Case Study 1: Antiviral Activity Against MERS-CoV

A series of benzothiazole derivatives were synthesized and tested for their inhibitory activity against MERS-CoV. One derivative exhibited a 50% inhibition concentration value of 0.09 μM, indicating strong antiviral potential and warranting further evaluation for therapeutic use against viral infections .

Case Study 2: COX Inhibition

Research on structurally related compounds has demonstrated their effectiveness as COX inhibitors. Studies have shown that modifications to the benzothiazole core can significantly enhance anti-inflammatory properties, making these compounds candidates for treating conditions like arthritis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide (CAS 868376-81-2)

- Key Differences : Replaces the furan-2-carboxamide with a 4-methylbenzamide group.

- Impact: Lipophilicity: Higher XLogP3 (4.0 vs. ~3.5 estimated for the target compound) due to the hydrophobic methylbenzamide . Polar Surface Area (PSA): Reduced PSA (67.2 Ų vs. Synthetic Pathway: Likely synthesized via similar coupling reactions, but with benzoyl chloride instead of furan-2-carboxylic acid derivatives .

4-(Dimethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Key Differences : Incorporates a dimethylsulfamoyl benzamide group.

- Impact :

- Molecular Weight : Higher (429.5 g/mol vs. ~340–360 g/mol for the target), increasing steric bulk .

- Hydrogen Bonding : Additional hydrogen bond acceptors (N and O in sulfamoyl) may enhance receptor interactions .

- XLogP3 : Lower (2.8 vs. ~3.5) due to the polar sulfamoyl group, improving aqueous solubility .

4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Key Differences: Features a bis(2-cyanoethyl)sulfamoyl benzamide substituent.

- Impact: Complexity: Higher topological polar surface area (161 Ų) and molecular weight (507.6 g/mol), which may limit bioavailability .

Heterocyclic Core Modifications

Thiazole vs. Benzothiazole Derivatives

- Example: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) .

- Electronic Effects: The fused benzene ring in benzothiazole increases electron density, influencing redox properties or charge-transfer interactions.

Furan Carboxamide vs. Oxadiazole/Triazole Derivatives

- Example : N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (Compound a5 in ).

- Impact: Hydrogen Bonding: Oxadiazoles lack the carbonyl group of carboxamides, reducing hydrogen bond donor capacity . Metabolic Stability: Propargyl groups in the target compound may confer stability against oxidative metabolism compared to hydrazine-based derivatives .

Physicochemical Properties

Structural and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.